2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide
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Overview
Description
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amidation Reaction: The thiazole derivative is then subjected to an amidation reaction with an appropriate amine, such as isopropylamine, to form the desired amide linkage.
Final Coupling: The final step involves coupling the thiazole amide with an amino acid derivative, such as (S)-2-amino propanoic acid, under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide may involve:
Catalyst-Free Microwave-Assisted Synthesis: This method offers rapid and efficient synthesis under mild conditions, reducing the formation of side products.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the compound can yield alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles such as amines or thiols for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohol Derivatives: From reduction reactions.
Functionalized Thiazoles: From substitution reactions.
Scientific Research Applications
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide has diverse applications in scientific research:
Medicinal Chemistry: As a potential lead compound for the development of new drugs with antimicrobial, antifungal, or anticancer activities.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways involving thiazole derivatives.
Industrial Applications: In the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide involves:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-(thiazol-2-yl)ethyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and synthetic versatility compared to other thiazole derivatives.
Properties
Molecular Formula |
C11H17N3O2S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C11H17N3O2S/c1-7(2)14(11(16)8(3)12)6-9(15)10-13-4-5-17-10/h4-5,7-8H,6,12H2,1-3H3 |
InChI Key |
HKIUPWDONROLIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(=O)C1=NC=CS1)C(=O)C(C)N |
Origin of Product |
United States |
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